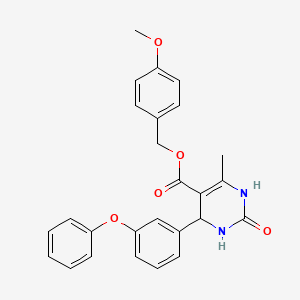![molecular formula C23H19ClN2O2 B3870935 N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)
N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide
説明
N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as CAY10512, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
作用機序
N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide exerts its anti-cancer effects through the inhibition of the protein kinase CK2. CK2 is a protein that is overexpressed in many cancer cells and plays a key role in cell proliferation and survival. By inhibiting CK2, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several other protein kinases, including AKT and ERK, which are involved in various cellular processes. Additionally, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the specific effects of CK2 inhibition without the confounding effects of off-target effects. Additionally, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further drug development.
One limitation of using N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in animal studies, further studies are needed to determine its safety in humans.
将来の方向性
There are several future directions for the study of N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide. One area of interest is its potential use in combination therapies with other anti-cancer agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide may have potential therapeutic applications in other diseases beyond cancer and inflammation, and further studies are needed to explore these possibilities.
科学的研究の応用
N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-8-7-12-19(14-16)25-23(28)21(15-18-11-5-6-13-20(18)24)26-22(27)17-9-3-2-4-10-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULADYYJXNNGY-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(2-chlorophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3870855.png)

![2-chloro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B3870868.png)
![4'-[(3-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870873.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)
![N-[4-(dimethylamino)phenyl]-N'-phenylthiourea](/img/structure/B3870896.png)


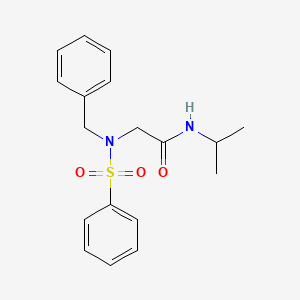
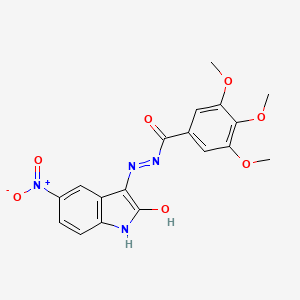
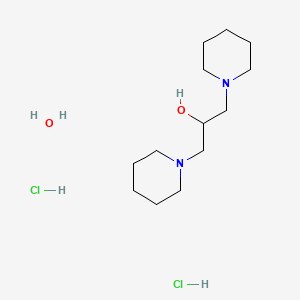
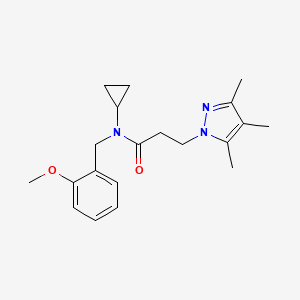
![N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine](/img/structure/B3870948.png)
